N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring, a sulfonamide group, and a hydroxy-methylthio-propyl side chain, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the hydroxy-methylthio-propyl side chain: This can be done by reacting the intermediate compound with 2-hydroxy-2-methyl-3-(methylthio)propyl bromide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy-methylthio-propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide
Uniqueness
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a sulfonamide group, which is known for its diverse biological activities. The presence of the hydroxymethyl and methylthio groups enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Research indicates that compounds in the pyrazole sulfonamide class exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Pyrazole sulfonamides have been shown to inhibit specific enzymes, such as N-myristoyltransferase (NMT), which is crucial for the survival of certain parasites like Trypanosoma brucei . This inhibition is linked to their ability to disrupt lipid modifications essential for protein function.
- Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral proteins, thereby preventing replication. For instance, modifications in the pyrazole structure can enhance binding affinity to viral targets .
Antiparasitic Activity
A study on a related pyrazole sulfonamide demonstrated significant antiparasitic effects against T. brucei, showing an IC50 value in the low micromolar range. The modifications to the chemical structure improved blood-brain barrier permeability, which is critical for treating central nervous system infections .
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
DDD85646 | NMT | 0.015 | Potent inhibitor with high selectivity |
Modified Pyrazole | Viral Proteins | 0.20 - 0.35 | Enhanced activity compared to lead compounds |
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For example, specific modifications led to compounds exhibiting significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 5 | A549 (Lung) | 49.85 | Induces apoptosis |
Compound 6 | NCI-H460 (Lung) | 0.95 | Autophagy induction |
Compound 66 | HCT116 (Colon) | 25 | CDK2 inhibition |
Case Studies
- Trypanosomiasis Treatment : A clinical study evaluated the efficacy of a pyrazole sulfonamide derivative in treating T. brucei infections in animal models. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3S2/c1-9(13,7-16-3)6-11-17(14,15)8-4-10-12(2)5-8/h4-5,11,13H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCZWRBFNSSKKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(CSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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